Imidazole-15N2 is a nitrogen isotope-labeled derivative of imidazole, a five-membered aromatic heterocyclic compound containing two nitrogen atoms. Its empirical formula is C₃H₄N₂, with a molecular weight of 70.06 g/mol. The compound is notable for its isotopic enrichment with the stable nitrogen isotope, nitrogen-15, which enhances its magnetic resonance properties and makes it valuable in various analytical applications, particularly in nuclear magnetic resonance spectroscopy.
Imidazole-15N2 exhibits biological relevance primarily due to its structural similarity to histidine, an essential amino acid. It plays a role in:
Studies have shown that imidazole-15N2 can affect the isotropic chemical shift in nuclear magnetic resonance spectroscopy when bound to protons, providing insights into its interactions within biological contexts .
The synthesis of imidazole-15N2 involves several methods:
Imidazole-15N2 has several important applications:
Interaction studies involving imidazole-15N2 focus on its binding properties with proteins and metal ions:
Imidazole-15N2 shares structural characteristics with several related compounds. Below is a comparison highlighting its uniqueness:
Compound | Structure | Notable Features |
---|---|---|
Imidazole | C₃H₄N₂ | Base structure; involved in many biological processes. |
Histidine | C₆H₉N₃O₂ | Essential amino acid; contains an imidazole side chain. |
Benzimidazole | C₇H₅N₃ | Contains fused benzene and imidazole rings; used in pharmaceuticals. |
1-Methylimidazole | C₄H₆N₂ | Methylated derivative; used as a ligand in coordination chemistry. |
Imidazole-15N2's unique feature lies in its isotopic labeling with nitrogen-15, enhancing its utility in analytical techniques while retaining the core functionalities typical of imidazoles.
Corrosive;Irritant;Health Hazard